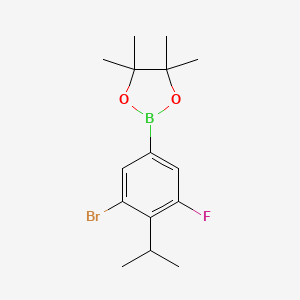

2-(3-Bromo-5-fluoro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Bromo-5-fluoro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls and heterocycles. Its structure features a phenyl ring substituted with bromo (electron-withdrawing), fluoro (electron-withdrawing), and isopropyl (sterically bulky) groups at positions 3, 5, and 4, respectively. The pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone enhances stability and reactivity in coupling reactions .

Properties

Molecular Formula |

C15H21BBrFO2 |

|---|---|

Molecular Weight |

343.04 g/mol |

IUPAC Name |

2-(3-bromo-5-fluoro-4-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H21BBrFO2/c1-9(2)13-11(17)7-10(8-12(13)18)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3 |

InChI Key |

GJQHKTSFDQUSDI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)C(C)C)F |

Origin of Product |

United States |

Preparation Methods

Introduction of the Isopropyl Group via Grignard Reaction

The isopropyl substituent at the 4-position can be introduced through a Grignard reaction involving isopropylmagnesium chloride or bromide with a suitable aryl halide precursor.

- A typical procedure involves dissolving the aryl halide (e.g., 1-bromo-4-chloro-2,5-difluorobenzene) in tetrahydrofuran (THF) at low temperature (-10 °C), then adding a solution of isopropylmagnesium chloride dropwise. The reaction mixture is stirred at low temperature and then warmed gradually to 0 °C to complete the formation of the arylmagnesium intermediate.

Formation of the Boronate Ester: Reaction with 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The key step to form the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is the reaction of the arylmagnesium intermediate with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

After the Grignard reaction, the cooled reaction mixture is treated dropwise with a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF.

The reaction mixture is allowed to warm to ambient temperature and stirred for several hours to ensure complete conversion.

Workup involves quenching with ammonium chloride or sodium hydroxide solutions, extraction with organic solvents such as dichloromethane, drying over anhydrous sodium sulfate, filtration, and concentration.

Purification is typically performed by column chromatography using silica gel with an ethyl acetate/hexane solvent system.

Yields reported for similar compounds prepared by this method range from 62% to 72.3%.

Alternative Lithiation and Borylation Route

Another approach to prepare aryl boronate esters involves lithiation followed by reaction with the boronate reagent.

For example, 2,7-dibromo-9,9-spirobifluorene was lithiated at -78 °C using n-butyllithium, followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction mixture was then warmed to room temperature and stirred for 8 hours.

After aqueous workup and chromatographic purification, the desired boronate ester was obtained in 85% yield.

This method can be adapted for the target compound by selecting appropriate lithiated intermediates.

Summary of Typical Reaction Conditions and Yields

Research Outcomes and Analytical Data

The synthesized compounds were characterized by ^1H NMR spectroscopy, showing characteristic aromatic proton signals and singlets for the tetramethyl groups of the dioxaborolane ring (e.g., singlet at ~1.35 ppm for 12H).

High yields and purity were achieved via careful temperature control during Grignard or lithiation steps and efficient chromatographic purification.

The methods demonstrate reproducibility and scalability, suitable for preparing complex aryl boronate esters with multiple substituents such as bromine, fluorine, and isopropyl groups.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom can be substituted with various nucleophiles.

Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions.

Oxidation and Reduction: The compound can undergo oxidation to form phenols or reduction to form corresponding hydrocarbons.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Coupling: Aryl halides or vinyl halides with a palladium catalyst and a base.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Major Products

Substitution: Aryl amines, aryl thiols.

Coupling: Biaryl compounds.

Oxidation: Phenols.

Reduction: Hydrocarbons.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Catalysis: Employed in catalytic cycles for carbon-carbon bond formation.

Biology and Medicine

Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry

Material Science: Utilized in the development of new materials with specific properties.

Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The compound’s mechanism of action in chemical reactions typically involves the formation of a transient complex with a catalyst, followed by the transfer of functional groups. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Electronic and Steric Effects

- Electron-Withdrawing Groups (Br, F): Bromo and fluoro substituents deactivate the phenyl ring, reducing electron density at the boronate center. This can slow coupling reactions compared to methoxy-substituted analogs (e.g., ), but enhances stability toward oxidation .

- However, bulkier groups like cyclopropylmethoxy () may further impede reaction rates.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura reactions with aryl halides require precise tuning of substituents. Bromo groups (as in the target compound) are more reactive than chloro analogs () but less than iodo derivatives (e.g., ’s 4-iodophenyl compound).

- Fluoro substituents (meta or para to boronate) can direct coupling regioselectivity, as seen in ’s positional isomers.

Biological Activity

2-(3-Bromo-5-fluoro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C15H20BBrF2O2

- Molecular Weight : 347.14 g/mol

- CAS Number : Not specified in the sources.

The compound features a dioxaborolane structure that is known for its ability to participate in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Dioxaborolanes are often involved in:

- Enzyme Inhibition : They may inhibit certain enzymes related to cancer cell proliferation.

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties against specific pathogens.

Pharmacological Effects

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism is thought to involve the disruption of cellular processes essential for tumor growth.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. This effect may be mediated through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Emerging research suggests that dioxaborolanes can protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases.

Data Tables

| Biological Activity | Target/Effect | Study Reference |

|---|---|---|

| Anticancer | Cytotoxicity on cancer cell lines | |

| Anti-inflammatory | Reduction of cytokines | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 2-(3-Bromo-5-fluoro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant cytotoxicity. The IC50 values were determined using MTT assays across different concentrations.

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests a potential therapeutic role in treating inflammatory diseases.

Case Study 3: Neuroprotection

Research highlighted the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. The compound was shown to enhance cell viability and reduce apoptosis rates compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.